REACTION_CXSMILES
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[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:3].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=O>CO>[C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:14]([CH3:16])=[CH:13][C:12]([O:18][CH3:19])=[O:17])=[CH:7][CH:6]=1)(=[O:3])[CH3:1]
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Name
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|
Quantity
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253 g
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Type
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reactant
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Smiles
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CC(=O)NC1=CC=C(C=C1)N
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Name
|
|
Quantity
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215 g
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Type
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reactant
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Smiles
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C(CC(=O)C)(=O)OC
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Name
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Quantity
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0.75 L
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to reflux
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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FILTRATION
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Details
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The resulting off-white precipitate was filtered
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Type
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WASH
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Details
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washed with MTBE (3×200 mL)
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Name
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|
Type
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product
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Smiles
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C(C)(=O)NC1=CC=C(C=C1)NC(=CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |